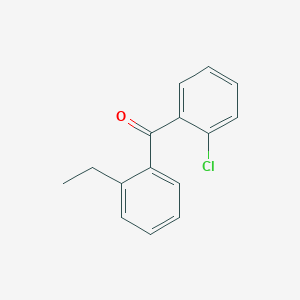

2-Chloro-2'-ethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-2’-ethylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their ability to absorb ultraviolet light, making them useful in various applications such as sunscreens, perfumes, and as intermediates in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-2’-ethylbenzophenone can be synthesized through Friedel-Crafts acylation. This involves the reaction of benzene with 2-chloro-2’-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at low temperatures ranging from -20°C to 15°C .

Industrial Production Methods

In an industrial setting, the preparation of 2-Chloro-2’-ethylbenzophenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-2’-ethylbenzophenone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.

Reduction: The compound can be reduced to form 2-ethylbenzophenone.

Oxidation: Oxidation reactions can convert the compound into more oxidized forms such as carboxylic acids.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

Electrophilic Aromatic Substitution: Products include various substituted benzophenones.

Reduction: The major product is 2-ethylbenzophenone.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Applications De Recherche Scientifique

2-Chloro-2’-ethylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymer chemistry

Mécanisme D'action

The mechanism of action of 2-Chloro-2’-ethylbenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include the activation of specific enzymes and receptors that mediate its biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic.

2-Ethylbenzophenone: Lacks the chlorine atom, affecting its reactivity.

4-Chloro-4’-ethylbenzophenone: Positional isomer with different physical and chemical properties.

Uniqueness

2-Chloro-2’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Activité Biologique

2-Chloro-2'-ethylbenzophenone (CAS No. 951884-72-3) is an organic compound classified within the benzophenone family. Known for its ability to absorb ultraviolet (UV) light, it finds applications in various industries, including cosmetics and pharmaceuticals. This article focuses on its biological activities, mechanisms of action, and potential applications in medicine and industry.

- Molecular Weight : 244.71 g/mol

- Structure : Contains a chlorine atom and an ethyl group attached to the benzophenone core, influencing its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and antifungal domains. Its mechanism of action primarily involves interactions with biomolecules through electrophilic aromatic substitution, allowing it to form covalent bonds with nucleophilic sites on proteins.

The compound's electrophilic nature facilitates its interaction with various biological targets:

- Enzyme Inhibition : It can inhibit specific enzymes by modifying active sites.

- Receptor Interaction : Potentially interacts with cellular receptors, influencing signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of various benzophenones found that this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated its effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In vitro tests have shown that this compound also possesses antifungal properties. It was effective against common fungal pathogens, including Candida albicans and Aspergillus niger.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited a notable reduction in bacterial load when tested in combination with conventional antibiotics, suggesting a potential role as an adjuvant therapy.

Case Study 2: Phototoxicity Assessment

Another investigation assessed the phototoxic effects of benzophenones, including this compound, on human skin cells. Results indicated that while the compound is effective as a UV filter, it also induces oxidative stress at higher concentrations, necessitating careful consideration in cosmetic formulations.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other benzophenone derivatives:

| Compound | Antimicrobial Activity | Antifungal Activity |

|---|---|---|

| 2-Chlorobenzophenone | Moderate | Low |

| 4-Chloro-4'-ethylbenzophenone | Low | Moderate |

| 2-Ethylbenzophenone | High | High |

This comparison highlights the unique position of this compound as a potent antimicrobial and antifungal agent among its peers.

Propriétés

IUPAC Name |

(2-chlorophenyl)-(2-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGLIKOEPUAYSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.